molecular formula C25H15N3O2S2 B304528 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No. B304528
M. Wt: 453.5 g/mol
InChI Key: SQOUEGRTBUYJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide is a selective inhibitor of several kinases that are involved in the growth and survival of cancer cells. It works by binding to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets. This leads to inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activation of several signaling pathways that are involved in cancer growth and survival. 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide has also been shown to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide in lab experiments is its selectivity for several kinases that are involved in cancer growth and survival. This allows for more targeted inhibition of cancer cells, potentially reducing the risk of off-target effects. However, one of the limitations of using 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide. One area of interest is the development of combination therapies that incorporate 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide with other targeted inhibitors or chemotherapeutic agents. Another area of interest is the study of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide in combination with immunotherapies, such as checkpoint inhibitors. Additionally, further research is needed to determine the optimal dosing and administration of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide in clinical trials.

Synthesis Methods

The synthesis of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide involves several steps, starting with the reaction of 2-aminobenzonitrile with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)-1H-indole. This intermediate is then reacted with 2-bromo-3-nitrobenzoic acid to form 2-{[3-nitro-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide. This compound is then reduced to 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide using a palladium catalyst.

Scientific Research Applications

2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK3. In preclinical studies, 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide has demonstrated efficacy against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.

properties

Product Name

2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide

Molecular Formula

C25H15N3O2S2

Molecular Weight

453.5 g/mol

IUPAC Name

2-(3-cyano-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C25H15N3O2S2/c26-13-18-21(19-11-6-12-31-19)22-16-9-4-5-10-17(16)24(30)23(22)28-25(18)32-14-20(29)27-15-7-2-1-3-8-15/h1-12H,14H2,(H,27,29)

InChI Key

SQOUEGRTBUYJPE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5

Origin of Product

United States

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